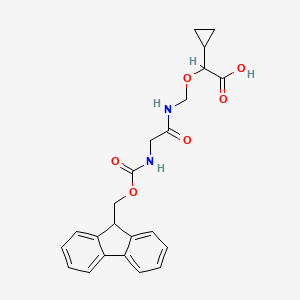

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24N2O6 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid |

InChI |

InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28) |

InChI Key |

BSCPGWXQXDYDGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized chemical entity used in the advanced development of targeted therapeutics. The guide covers its chemical properties, a plausible synthetic route with detailed protocols, and its critical application in the field of bioconjugation and drug delivery.

Core Chemical Properties

This compound is a complex organic molecule characterized as an N-Fmoc protected amino acid derivative containing a unique cyclopropane-ether-acetic acid linker moiety. It is primarily recognized as a building block or intermediate in the synthesis of more complex bioconjugates, particularly for Antibody-Drug Conjugates (ADCs).[1][2] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2414254-47-8 | [1][3] |

| Molecular Formula | C23H24N2O6 | [3] |

| Molecular Weight | 424.45 g/mol | [3] |

| IUPAC Name | 3,10-Dioxa-5,8-diazaundecanoic acid, 2-cyclopropyl-11-(9H-fluoren-9-yl)-6,9-dioxo- | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (LCMS) | ≥95.0% | [3] |

| Primary Application | Intermediate for Antibody-Drug Conjugate (ADC) Linker Synthesis | [1][4] |

| Storage Conditions | 4°C, stored under nitrogen. For solutions: -80°C (6 months); -20°C (1 month) | [3] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound is not publicly documented. However, a plausible and chemically sound synthetic pathway can be proposed based on established methodologies in peptide chemistry and the synthesis of unnatural amino acids.[1][5][6] The overall strategy involves the synthesis of a novel amino-ether functionalized cyclopropane (B1198618) acetic acid, followed by a standard amide coupling reaction with Fmoc-glycine.

References

- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A Key Intermediate for Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH (CAS Number 2414254-47-8) is a specialized chemical intermediate playing a crucial role in the development of next-generation Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a cyclopropane (B1198618) moiety, offers a balance of stability and controlled release, making it a valuable component in linker technology for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its application in ADC development, and a discussion of the significance of its structural components.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound serves as a key building block for constructing these sophisticated linkers. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the cyclopropane ring enhances the structural stability of the resulting linker.

Chemical Properties and Data

This compound is a white to off-white solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2414254-47-8 | [1] |

| Molecular Formula | C23H24N2O6 | [1] |

| Molecular Weight | 424.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

Role in Antibody-Drug Conjugate (ADC) Technology

This compound is an intermediate used in the synthesis of ADC linkers.[1] The linker constructed from this intermediate can be coupled to potent cytotoxic payloads, such as the topoisomerase I inhibitor Exatecan, and subsequently conjugated to a monoclonal antibody, for instance, hu2F7.[1]

The core utility of this molecule lies in its contribution to the linker's architecture. The cyclopropane group is known to introduce conformational rigidity, which can enhance the stability of the linker in circulation, preventing premature release of the cytotoxic drug and minimizing off-target toxicity.

General Workflow for ADC Synthesis using the Linker Intermediate

The synthesis of an ADC using a linker derived from this compound follows a multi-step process. The diagram below illustrates a logical workflow for the synthesis and mechanism of action of such an ADC.

Caption: Workflow of ADC synthesis and its mechanism of action.

Plausible Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and general methods for ADC linker synthesis.

Proposed Synthesis of the Cyclopropane Core

The synthesis of the key cyclopropane-containing aminooxy acid intermediate could potentially be achieved starting from a suitable cyclopropane derivative. A possible route is outlined below.

Step 1: Synthesis of a protected cyclopropane aminooxy acid derivative.

A plausible approach involves the reaction of a brominated cyclopropane carboxylic acid ester with N-hydroxyphthalimide, followed by hydrazinolysis to yield the aminooxy-functionalized cyclopropane carboxylic acid.

Materials:

-

Ethyl 2-bromomethylcyclopropane-1-carboxylate

-

N-Hydroxyphthalimide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Hydrazine (B178648) hydrate

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To a solution of ethyl 2-bromomethylcyclopropane-1-carboxylate in DMF, add N-hydroxyphthalimide and potassium carbonate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up and extract the product with a suitable organic solvent. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the phthalimido-protected intermediate.

-

Dissolve the intermediate in DCM and add hydrazine hydrate.

-

Stir the mixture at room temperature.

-

After completion of the reaction, filter the solid by-product and wash the filtrate with dilute HCl.

-

Dry the organic layer and concentrate to yield the aminooxy cyclopropane carboxylic acid ester.

-

Saponify the ester using standard conditions (e.g., LiOH in THF/water) to obtain the carboxylic acid.

Coupling with Fmoc-Glycine

The resulting aminooxy cyclopropane carboxylic acid can then be coupled with Fmoc-glycine using standard peptide coupling reagents.

Materials:

-

Aminooxy cyclopropane carboxylic acid (from step 4.1)

-

Fmoc-Gly-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

Dissolve Fmoc-Gly-OH in DMF.

-

Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

-

Add the aminooxy cyclopropane carboxylic acid to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Purify the final product, this compound, by preparative HPLC.

The diagram below illustrates the proposed logical flow of the synthesis.

Caption: Proposed synthetic workflow for the target molecule.

Significance and Future Perspectives

The design of novel linkers is a key area of innovation in the field of ADCs. Molecules like this compound, which incorporate unique structural motifs, are instrumental in this progress. The cyclopropane unit offers a compelling combination of rigidity and stability, which can lead to ADCs with improved pharmacokinetic profiles and a wider therapeutic window.

Future research in this area will likely focus on:

-

Fine-tuning the linker structure to optimize the balance between stability in circulation and efficient cleavage at the tumor site.

-

Exploring different cyclopropane substitution patterns to modulate the linker's properties.

-

Developing more efficient and scalable synthetic routes to these complex linker intermediates.

The continued development of innovative linker technologies, enabled by versatile building blocks such as this compound, will be crucial in realizing the full therapeutic potential of Antibody-Drug Conjugates in oncology and beyond.

References

Technical Overview of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the chemical properties of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a specialized linker molecule used in bioconjugation and drug delivery systems.

Molecular Identity and Properties

This compound is an advanced linker molecule, often utilized as an intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) spacer, and a novel cyclopropane-containing moiety, which offers unique conformational rigidity and stability.

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H24N2O6 | [2] |

| Molecular Weight | 424.45 g/mol | [2] |

| CAS Number | 2414254-47-8 | [2][3] |

| Appearance | White to off-white solid | [2] |

Structural and Logical Representation

The structure of this molecule can be deconstructed into its fundamental components. This hierarchical relationship is crucial for understanding its synthesis and application in complex molecular assemblies.

Experimental Workflow for Characterization

The identity and purity of this compound are typically confirmed using a standard analytical workflow involving High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology: Purity and Identity Confirmation

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Protocol: A solution of the compound is injected into an HPLC system equipped with a C18 column. A gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) is used to elute the compound. The eluent is then introduced into a mass spectrometer.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the compound (e.g., [M+H]⁺ at m/z 425.45), confirming its molecular weight. The HPLC chromatogram provides the purity, which is typically expected to be ≥95%.[2]

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Expected Result: The resulting spectrum should display chemical shifts and coupling constants that are consistent with the protons in the Fmoc group, the glycine residue, and the unique cyclopropane linker structure.[2]

References

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. This document details its characteristics, outlines relevant experimental protocols, and discusses its role in the broader context of ADC development.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its chemical structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) residue, and a cyclopropane-containing moiety, which are critical features for its application in solid-phase peptide synthesis and linker technology.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C23H24N2O6 | [1] |

| Molecular Weight | 424.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | ≥ 95.0% | [1] |

| Storage Conditions | 4°C, stored under nitrogen | [1] |

| Solubility in Solvent | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [1] |

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a precursor for the synthesis of linkers used in ADCs.[2] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][4] The linker is a critical component that connects the antibody to the payload, and its stability in circulation and ability to release the payload at the target site are paramount for the efficacy and safety of the ADC.[5][6]

This particular molecule is an intermediate, meaning it is a building block that is further modified to create the final linker-payload conjugate before its attachment to an antibody.[2] For instance, it is a component in the synthesis of a linker composed of Benzyl 2-cyclopropyl-2-hydroxyacetate, which can be coupled to the cytotoxic agent Exatecan.[2]

The Function of the Cyclopropane (B1198618) Moiety

The inclusion of a cyclopropane ring in drug molecules can enhance potency, improve metabolic stability, and favorably alter pharmacokinetic properties.[7] However, in the context of certain ADC linkers, the cyclopropane group has been shown to have a significant, and potentially negative, impact on the mechanism of payload release.

Specifically, for disulfide-linked pyrrolobenzodiazepine (PBD-dimer) ADCs, a cyclopropyl-substituted linker was found to be inactive.[8] This was attributed to the failure of the linker to undergo immolation following disulfide cleavage, which in turn prevented the release of the active PBD-dimer payload.[8] The associated thiol-containing product was found to be a poor DNA alkylator, rendering the ADC ineffective.[8] This suggests that while cyclopropane can be a beneficial structural element, its influence on the electronic and conformational properties of the linker can inhibit necessary cleavage mechanisms.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry principles. The following protocols are representative of the methodologies that would be employed for the synthesis, purification, and characterization of this molecule.

Synthesis Workflow

A potential synthetic pathway for this compound is outlined below. This would typically involve the coupling of Fmoc-glycine to a cyclopropane-containing building block.

Caption: A potential workflow for the synthesis of the target compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product would typically be performed using reverse-phase HPLC.

-

Column: A C18 reverse-phase column is commonly used for peptides and related molecules.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.

-

Flow Rate: A standard flow rate of 1.0 mL/min for an analytical column or scaled up accordingly for a preparative column.

-

Detection: UV absorbance is monitored at 214-220 nm (for the peptide bond) and around 265 nm or 301 nm (for the Fmoc group).

-

Fraction Collection: Fractions corresponding to the major peak are collected, and the solvent is removed under vacuum to yield the purified product.

Characterization Methods

The identity and purity of the synthesized this compound would be confirmed by the following analytical techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy would be used to confirm the chemical structure of the molecule. The spectra would be expected to show characteristic peaks for the protons and carbons of the Fmoc group, the glycine residue, the cyclopropane ring, and the methylene (B1212753) groups of the linker.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected mass of 424.45 Da.[1] High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Signaling Pathways and Logical Relationships in ADC Action

The following diagrams illustrate the general mechanism of action for an ADC and the potential impact of the cyclopropane moiety on linker cleavage.

General ADC Mechanism of Action

Caption: The general mechanism of action of an antibody-drug conjugate.

Potential Impact of Cyclopropane on Linker Cleavage

Caption: The inhibitory effect of a cyclopropyl group on linker immolation.

Conclusion

This compound is a valuable chemical entity for the synthesis of ADC linkers. Its physical and chemical properties are tailored for its use in solid-phase synthesis. However, the presence of the cyclopropane moiety warrants careful consideration in linker design, as it can significantly impact the mechanism of payload release, a critical factor for the therapeutic efficacy of an ADC. Researchers and drug development professionals should be mindful of these properties when incorporating this and similar building blocks into their ADC constructs.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veranova.com [veranova.com]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Handling of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, an important intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. While specific quantitative solubility data for this novel compound is not extensively documented in publicly available literature, this document extrapolates from the known behavior of structurally related Fmoc-protected amino acids and provides general principles governing their solubility. Detailed experimental protocols for determining solubility and a general workflow for the utilization of such compounds in solid-phase peptide synthesis (SPPS) are presented to empower researchers in their drug development endeavors.

Introduction to this compound

This compound is a specialized building block used in the construction of linkers for ADCs. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its lability under mild basic conditions. This allows for the sequential addition of amino acids to a growing peptide chain with minimal side reactions. The unique cyclopropane (B1198618) motif incorporated into this linker component can impart specific conformational constraints and metabolic stability to the final ADC construct.

The solubility of this and other Fmoc-amino acid derivatives is a critical parameter for successful synthesis. Poor solubility in the reaction solvent can lead to incomplete reactions, aggregation, and difficulty in purification, ultimately compromising the yield and purity of the target molecule.

Physicochemical Properties

A certificate of analysis for this compound provides the following details:

| Property | Value | Reference |

| Molecular Formula | C23H24N2O6 | [1] |

| Molecular Weight | 424.45 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (LCMS) | ≥ 95.0% | [1] |

| Storage | 4°C, stored under nitrogen | [1] |

Solubility Profile

General Principles of Fmoc-Amino Acid Solubility:

-

Organic Solvents: Fmoc-protected amino acids are generally soluble in polar aprotic organic solvents.[2] Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for this class of compounds.[3] Dimethyl sulfoxide (B87167) (DMSO) is also an excellent solvent, often used for preparing stock solutions.[4]

-

Aqueous Solutions: These molecules are typically sparingly soluble or insoluble in water.[2]

-

"Green" Solvents: Recent research has identified more environmentally friendly solvents such as PolarClean and triethyl phosphate (B84403) (TEP) that show excellent capacity for dissolving Fmoc-amino acids.[5]

-

Structural Impact: The specific side chains and any additional linkers significantly influence solubility. Bulky, nonpolar groups can decrease solubility in some polar solvents.[3]

Extrapolated Solubility Data from Structurally Similar Compounds:

While specific data for the target molecule is absent, qualitative solubility information for similar, more complex Fmoc-peptide-linker intermediates offers valuable insights. The following table summarizes findings for compounds that share the Fmoc-Gly...NH-CH2-O...COOH core structure.

| Compound | Solvent System | Observed Solubility |

| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6] |

| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6] |

| Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.87 mM); Clear solution[4][6] |

| Fmoc-Gly-Gly-Phe-OH | 10% DMSO / 90% Corn Oil | ≥ 6 mg/mL (11.96 mM); Clear solution[7] |

Note: These values indicate the minimum solubility achieved for a clear solution and may not represent the saturation point.

Experimental Protocol: Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of the compound at room temperature.

Materials:

-

This compound

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Test solvents (e.g., DMF, NMP, DMSO, Dichloromethane, Water)

Procedure:

-

Preparation of Saturated Solution: a. Weigh out an excess amount of the compound (e.g., 10 mg) into a small vial. b. Add a measured volume of the chosen solvent (e.g., 1 mL). c. Vigorously mix the solution using a vortex mixer for 2-5 minutes. d. Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. Intermittent shaking is recommended.

-

Separation of Undissolved Solid: a. Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Analysis of Supernatant: a. Carefully withdraw a known volume of the clear supernatant. b. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. c. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. The fluorenyl group of the Fmoc moiety provides a strong UV absorbance around 300 nm, which is ideal for detection.[3]

-

Calculation: a. Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing Key Processes and Concepts

To aid in the understanding of the compound's application and properties, the following diagrams illustrate a typical experimental workflow and the factors influencing solubility.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-protected linker.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This compound is a valuable reagent in the field of ADC development. While precise solubility metrics are not widely published, a strong understanding can be inferred from the behavior of similar Fmoc-protected molecules. It is expected to exhibit good solubility in polar aprotic solvents like DMF, NMP, and DMSO, and poor solubility in aqueous media. For any critical application, empirical determination of solubility using the protocol outlined herein is strongly recommended. This guide provides the foundational knowledge and practical steps necessary for the effective handling and utilization of this compound in research and development settings.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the 1H NMR Spectrum of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers. This document outlines the predicted spectral data, experimental protocols for spectral acquisition, and a logical workflow for the characterization of this molecule.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for this compound, this guide presents a predicted spectrum based on the analysis of its constituent fragments: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the glycine (B1666218) (Gly) residue, and the cyclopropane-containing ether linker. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS).

The following table summarizes the predicted ¹H NMR data. The numbering of the protons corresponds to the chemical structure provided below.

Chemical Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Number(s) | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aromatic | Fmoc group aromatic protons | 7.80 - 7.30 | Multiplet (m) | - |

| H-9 (Fmoc) | Fmoc group CH | ~ 4.25 | Triplet (t) | ~ 6.5 |

| H-10 (Fmoc) | Fmoc group CH₂ | ~ 4.40 | Doublet (d) | ~ 6.5 |

| α-CH₂ (Gly) | Glycine alpha-protons | ~ 3.90 | Doublet (d) | ~ 5.5 |

| NH (amide) | Glycine amide proton | ~ 6.0 - 7.0 | Triplet (t) | ~ 5.5 |

| Linker-NH | Linker amide proton | ~ 6.5 - 7.5 | Triplet (t) | ~ 5.5 |

| Linker-CH₂-N | Methylene (B1212753) protons adjacent to amide | ~ 3.40 | Doublet of doublets (dd) | ~ 5.5, ~ 5.5 |

| Linker-CH-O | Methine proton on cyclopropane (B1198618) ring | ~ 3.50 | Multiplet (m) | - |

| Linker-CH₂ (cyclopropane) | Methylene protons on cyclopropane ring | ~ 0.50 | Multiplet (m) | - |

| Linker-CH₂-COOH | Methylene protons adjacent to carboxylic acid | ~ 2.50 | Singlet (s) or multiplet (m) | - |

| COOH | Carboxylic acid proton | > 10.0 | Broad singlet (br s) | - |

Note on Predictions:

-

Fmoc Group: The aromatic protons of the fluorenyl group are expected to appear as a complex multiplet in the downfield region (7.30-7.80 ppm). The methine (H-9) and methylene (H-10) protons will be located around 4.25 and 4.40 ppm, respectively, showing characteristic splitting patterns.

-

Glycine Residue: The α-protons of the glycine moiety are predicted to be a doublet around 3.90 ppm due to coupling with the adjacent amide proton. The amide proton itself will likely appear as a triplet.

-

Linker Moiety:

-

The methylene protons adjacent to the linker's amide will be deshielded by the nitrogen and oxygen atoms, appearing around 3.40 ppm.

-

The methine proton on the cyclopropane ring directly attached to the ether oxygen is expected in the range of 3.4-4.5 ppm.

-

A key feature of the spectrum will be the highly shielded signals of the cyclopropane ring methylene protons, predicted to be in the upfield region around 0.50 ppm. These protons will likely exhibit complex splitting due to geminal and cis/trans vicinal couplings. Typical coupling constants for cyclopropanes are in the range of J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, and J_trans ≈ 3-7 Hz.

-

The methylene protons adjacent to the carboxylic acid are expected to resonate around 2.50 ppm.

-

The carboxylic acid proton will be a broad singlet at a very downfield shift, often above 10 ppm.

-

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a peptide-like molecule such as this compound is provided below.

1. Sample Preparation:

-

Solvent: A deuterated solvent that can dissolve the sample is required. Common choices for molecules of this type include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of organic molecules and allows for the observation of exchangeable protons (e.g., NH and COOH).

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the aromatic and cyclopropyl (B3062369) protons.

-

Experiment: A standard one-dimensional (1D) ¹H NMR experiment is typically sufficient for initial characterization.

-

Acquisition Parameters:

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Pulse Width: A 90° pulse width is typically used.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., from -1 to 13 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound, culminating in the interpretation of its ¹H NMR spectrum.

Caption: Workflow for the synthesis and NMR characterization.

This comprehensive guide provides researchers and professionals in drug development with the necessary information to understand and interpret the ¹H NMR spectrum of this compound. The predicted data, coupled with the detailed experimental protocol and logical workflow, will aid in the successful characterization of this important ADC linker intermediate.

Technical Guide: LCMS Analysis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical characterization of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, a key intermediate in the synthesis of Antibody-Drug Conjugate (ADC) linkers.[1][2] Due to the limited availability of public data for this specific molecule, this guide synthesizes available information and presents representative methodologies for its analysis by Liquid Chromatography-Mass Spectrometry (LCMS).

Core Compound Data

This compound is a derivative of glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and incorporating a cyclopropane (B1198618) moiety.[1][3] Such structures are of interest in drug development, particularly in the design of linkers for ADCs. The cyclopropane ring introduces conformational rigidity, which can be advantageous in peptide and linker design.[4]

A certificate of analysis for this compound confirms its identity and purity.[3] The key physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Name | 3,10-Dioxa-5,8-diazaundecanoic acid, 2-cyclopropyl-11-(9H-fluoren-9-yl)-6,9-dioxo- | [3] |

| Molecular Formula | C23H24N2O6 | [3] |

| Molecular Weight | 424.45 g/mol | [3] |

| Purity (by LCMS) | 95.0% | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | 4°C, stored under nitrogen | [3] |

Experimental Protocol: LCMS Analysis

The following is a representative protocol for the LCMS analysis of this compound. This protocol is based on established methods for the analysis of Fmoc-protected amino acids and non-canonical amino acids.[5][6][7]

1. Sample Preparation

-

Prepare a stock solution of the compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).

-

For analysis, dilute the stock solution to a final concentration of approximately 1 mg/mL in a mixture of water and acetonitrile.

2. Liquid Chromatography (LC) Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the compound from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

-

Instrument: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Scan Range: A scan range of m/z 100-1000 should be sufficient to detect the parent ion and potential fragments.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity.

Data Analysis and Interpretation

The expected protonated molecule [M+H]+ for this compound would have a mass-to-charge ratio (m/z) of approximately 425.45. The presence of this ion in the mass spectrum would confirm the identity of the compound. The purity of the sample can be determined from the relative area of the main peak in the LC chromatogram.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound using LCMS.

Caption: A generalized workflow for LCMS analysis.

This guide provides a foundational understanding of the LCMS analysis of this compound. For specific applications, optimization of the described protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. A macrocyclic peptide library with a structurally constrained cyclopropane-containing building block leads to thiol-independent inhibitors of phosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH as an ADC linker intermediate

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH as an Antibody-Drug Conjugate (ADC) Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized chemical intermediate designed for the synthesis of linkers used in the development of antibody-drug conjugates (ADCs). This guide provides a technical overview of its properties, a conceptual framework for its application in ADC synthesis, and generalized experimental workflows. The structure of this intermediate, featuring a terminal Fmoc-protected amine and a carboxylic acid, allows for its sequential conjugation to both cytotoxic payloads and monoclonal antibodies. The embedded cyclopropane (B1198618) moiety can influence the linker's spatial conformation and stability. Due to the limited availability of detailed, peer-reviewed experimental data in the public domain, this guide combines known specifications with established principles of bioconjugation chemistry to serve as a resource for researchers in the field.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following table summarizes the key properties of this intermediate.

| Property | Value | Reference |

| CAS Number | 2414254-47-8 | [1][2] |

| Molecular Formula | C₂₃H₂₄N₂O₆ | [2] |

| Molecular Weight | 424.45 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (LCMS) | ≥95.0% - 96.03% | [1][2] |

| Storage (Solid) | 4°C, under nitrogen | [2] |

| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [2] |

Role in ADC Linker Synthesis

This compound serves as a foundational building block for constructing the linker component of an ADC. Its design facilitates a modular approach to ADC synthesis, as illustrated in the logical workflow below. The Fmoc (fluorenylmethyloxycarbonyl) group provides a base-labile protecting group for the amine, while the terminal carboxylic acid allows for coupling to a payload.

Caption: Logical workflow for utilizing the intermediate in ADC synthesis.

Conceptual Experimental Protocols

The following sections outline generalized, non-validated protocols for the use of this compound in the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody. These are based on standard chemical and bioconjugation methodologies.

Payload Conjugation via Carboxylic Acid Activation

The first step involves conjugating the linker intermediate to a cytotoxic payload, such as the topoisomerase inhibitor Exatecan, which possesses a nucleophilic hydroxyl group.[3] This is typically achieved by activating the carboxylic acid of the linker intermediate.

Caption: Workflow for conjugation of the linker intermediate to a payload.

Methodology:

-

Activation: Dissolve this compound in an anhydrous aprotic solvent like DMSO or DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of Sulfo-NHS (N-Hydroxysulfosuccinimide) to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the active ester.

-

Coupling: Add 1.0 equivalent of the cytotoxic payload (e.g., Exatecan) to the activated linker solution. If the payload has low aqueous solubility, ensure the reaction remains in an organic solvent. Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

-

Purification: Upon completion, the reaction mixture is diluted with an appropriate solvent and purified by reverse-phase preparative HPLC to isolate the Fmoc-protected drug-linker conjugate.

Fmoc Deprotection and Antibody Conjugation

Following payload attachment, the Fmoc protecting group is removed to expose the primary amine. This amine is then functionalized with a maleimide (B117702) group for covalent linkage to reduced thiol groups on a monoclonal antibody, such as hu2F7.[3]

Caption: Workflow for final ADC assembly.

Methodology:

-

Fmoc Deprotection: Dissolve the purified Fmoc-linker-payload conjugate in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 30 minutes. The deprotected product can be precipitated, washed, and dried.

-

Maleimide Functionalization: Dissolve the deprotected linker-payload in a suitable buffer (e.g., phosphate (B84403) buffer with organic co-solvent). Add a solution of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and react for 1-2 hours to form the maleimide-functionalized drug-linker.

-

Antibody Reduction: In a separate vessel, treat the monoclonal antibody with a 5-10 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a formulation buffer (e.g., PBS) for 1-2 hours at 37°C to reduce interchain disulfide bonds.

-

Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). Allow the conjugation to proceed for 1-2 hours. The reaction can be quenched by adding an excess of N-acetylcysteine.

-

Purification: The final ADC is purified using size exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules. The purified ADC is then characterized for DAR, aggregation, and purity.

Proposed Mechanism of Action for the Resulting ADC

Once assembled, the ADC targets cancer cells expressing the specific antigen recognized by the monoclonal antibody. The proposed intracellular pathway leading to cell death is depicted below.

Caption: Proposed intracellular mechanism of action for the resulting ADC.

Conclusion

This compound is a well-defined chemical entity that offers a strategic starting point for the synthesis of custom ADC linkers. Its bifunctional nature, enabled by the orthogonal Fmoc and carboxylic acid groups, provides the chemical handles necessary for a controlled, stepwise assembly of complex ADC constructs. While comprehensive, peer-reviewed data on its performance in various linker designs is not extensively available, the conceptual workflows presented here, based on established chemical principles, provide a solid foundation for its evaluation and implementation in ADC research and development programs.

References

An In-depth Technical Guide on the Role of Cyclopropane in the Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Linker

For Researchers, Scientists, and Drug Development Professionals

While the specific linker "Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH" is not extensively documented in publicly available literature, its constituent parts are well-understood in the context of medicinal chemistry and peptide synthesis. This guide provides a detailed analysis of the likely role and advantages of the cyclopropane (B1198618) moiety within this linker architecture, based on established chemical principles.

Core Analysis: The Multifaceted Role of the Cyclopropane Ring

The inclusion of a cyclopropane ring in a linker is a deliberate design choice aimed at conferring specific, advantageous properties to a molecule, such as a peptide, a PROTAC, or an antibody-drug conjugate (ADC). The cyclopropane group is not merely a spacer; it is a functional component that can significantly influence the pharmacological profile of the parent molecule.

1.1. Conformational Rigidity and Pre-organization

One of the most significant contributions of the cyclopropane ring is the introduction of conformational rigidity.[1][2][3] Unlike a flexible aliphatic chain which can adopt numerous conformations, the three-membered ring of cyclopropane has fixed bond angles and severely restricted rotation.[3] This rigidity translates to a more defined three-dimensional structure of the linker, which can be critical for several reasons:

-

Entropy Reduction: By locking the linker into a more defined conformation, the entropic penalty of binding to a target protein can be minimized, potentially leading to a significant increase in binding affinity and potency.[4][5]

-

Vectorial Control: The rigid structure provides precise control over the distance and spatial orientation between the two ends of the linker. This is crucial in applications like PROTACs, where the linker must correctly position a target protein and an E3 ligase for effective ubiquitination.

-

Selectivity: A well-defined conformation can favor binding to the intended target while disfavoring off-target interactions, thereby improving the selectivity and safety profile of a drug candidate.

Fig. 1: Conformational Control. A diagram comparing a flexible linker with a rigid cyclopropane-containing linker.

1.2. Metabolic Stability

The cyclopropane group is known to enhance the metabolic stability of molecules.[1][4][5] The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] By replacing a more metabolically labile group (like a gem-dimethyl or a simple alkyl chain) with a cyclopropane, the half-life of a drug can be extended, leading to improved pharmacokinetic properties.[6][7]

1.3. Bioisosterism

In medicinal chemistry, a cyclopropane ring is often used as a bioisostere for other chemical groups.[2][8] A bioisostere is a substituent that retains the essential biological activity of the parent molecule but may alter its physicochemical properties in a beneficial way. The cyclopropane ring can mimic:

-

Gem-dimethyl group: It can replicate the steric bulk of a gem-dimethyl group while introducing rigidity. This substitution can be used to probe steric requirements in a binding pocket.[2]

-

Alkene: The cyclopropane ring has a degree of π-character in its C-C bonds, allowing it to mimic the electronic properties of an alkene but without the potential for unwanted reactivity or metabolic liabilities associated with a double bond.[4][5]

1.4. Physicochemical Properties

The introduction of a cyclopropane can fine-tune key physicochemical properties:

-

Solubility: It can increase aqueous solubility compared to a more lipophilic alkyl group of similar size.[9][10]

-

Lipophilicity: It can modulate the lipophilicity (LogP) of the linker, which is a critical parameter for cell permeability and overall drug-likeness.[11]

Analysis of Other Linker Components

-

Fmoc-Glycine (Fmoc-Gly): The N-terminal Fmoc-glycine unit serves a dual purpose. The Fmoc (fluorenylmethyloxycarbonyl) group is a standard base-labile protecting group used in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of the linker or its attachment to a peptide chain.[12][13][14] The glycine (B1666218) residue itself provides a simple, flexible spacer element.

-

-NH-CH2-O- Moiety: This amino-methyl-ether segment introduces polarity and potential hydrogen bonding sites, which can influence solubility and interactions with biological targets.

-

-CH2COOH Terminus: The C-terminal carboxylic acid provides a versatile handle for conjugation. It can be activated to form an amide bond with an amine-containing molecule (e.g., a targeting ligand or a resin for solid-phase synthesis).

Quantitative Data: A Comparative Analysis

While specific experimental data for the this compound linker is unavailable, the following table presents hypothetical comparative data that illustrates the expected advantages conferred by the cyclopropane moiety when compared to a flexible analogue (e.g., where the cyclopropane is replaced by a propyl group).

| Parameter | Flexible Linker Analogue | Cyclopropane Linker | Rationale for Difference |

| Binding Affinity (Kd) | 50 nM | 5 nM | The pre-organized conformation of the cyclopropane linker reduces the entropic penalty of binding, leading to a tighter interaction.[4][5] |

| Metabolic Half-Life (t½) | 30 min | 120 min | The cyclopropane ring is less susceptible to oxidative metabolism by CYP enzymes compared to a flexible alkyl chain.[1][7] |

| Aqueous Solubility | 0.1 mg/mL | 0.5 mg/mL | The cyclopropane group can lead to improved solubility compared to more lipophilic aliphatic groups of similar size.[9] |

| Off-Target Activity | Moderate | Low | The defined vector and conformation of the cyclopropane linker can improve selectivity for the intended target.[4] |

Experimental Protocols

The synthesis of this linker would likely involve standard organic chemistry and solid-phase synthesis techniques. Below is a plausible, high-level protocol.

Protocol 1: Synthesis of a Cyclopropane-Containing Building Block

This protocol outlines a general method for creating a key intermediate.

-

Objective: Synthesize an amino-cyclopropane derivative suitable for incorporation into the linker.

-

Materials: Commercially available olefin, tert-butyl acetate, appropriate leaving group precursors (e.g., tosyl chloride), and bases (e.g., LDA or NaHMDS).[15]

-

Procedure:

-

Prepare an optically active cyclopropane precursor from an inexpensive, commercially available olefin and tert-butyl acetate.[15]

-

Introduce a suitable leaving group (e.g., tosylate or diphenylphosphinate) onto a hydroxyl group of the precursor.[15]

-

Induce intramolecular ring closure using a strong base like LDA or NaHMDS to form the cyclopropane ring.[15]

-

Convert a functional group on the cyclopropane ring (e.g., an ester) into an amine via standard functional group interconversions (e.g., reduction to an alcohol, conversion to an azide, and subsequent reduction).

-

Protect the resulting amine with a suitable protecting group (e.g., Boc).

-

Protocol 2: Solid-Phase Assembly of the Full Linker

This protocol describes the assembly of the linker on a solid support, a common method in peptide and linker synthesis.[12][16][17]

-

Objective: Assemble the this compound linker on a solid-phase resin.

-

Materials: Rink Amide resin, Fmoc-Gly-OH, the protected cyclopropane building block, coupling reagents (e.g., HBTU/HOBt, DIEA), and piperidine (B6355638) in DMF.[17]

-

Procedure:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[17]

-

First Coupling: Couple the synthesized and protected cyclopropane-carboxylic acid building block to the deprotected amine on the resin using HBTU/HOBt and DIEA in DMF.[17]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Boc Deprotection: Remove the Boc protecting group from the cyclopropane amine using TFA in DCM.

-

Second Coupling: Couple Fmoc-Gly-OH to the newly deprotected amine using the same coupling reagents.

-

Cleavage: Cleave the completed linker from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification: Purify the crude linker product using reverse-phase HPLC.

-

References

- 1. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Use of saturated bioisosteres in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 13. Linkers, resins, and general procedures for solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 14. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of orthogonally protected trans-cyclopropane gamma-amino acids via intramolecular ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-Depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption in both academic research and industrial drug development is a testament to its versatility and the mild conditions required for its use. This technical guide provides a comprehensive overview of the core principles of Fmoc-based solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a summary of critical quantitative data to aid researchers in optimizing their synthetic strategies.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[2] This methodology is favored for its gentle reaction conditions, which are compatible with a wide range of sensitive and modified amino acids.[3] The strategic brilliance of the Fmoc approach lies in its "orthogonal" protection scheme. The temporary Nα-Fmoc protecting group is base-labile, while the permanent side-chain protecting groups are acid-labile.[1] This orthogonality ensures that the Nα-amino group can be selectively deprotected at each cycle without disturbing the side-chain protections, which are only removed at the final cleavage step.[3]

The entire synthesis workflow can be visualized as a series of repeating cycles, each consisting of three main stages: deprotection, coupling, and washing.

Key Chemical Reactions in Fmoc-SPPS

The success of Fmoc-SPPS is predicated on a series of well-understood chemical transformations. A grasp of these mechanisms is vital for both optimizing synthesis and troubleshooting unexpected outcomes.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is paramount for achieving a high yield of the final peptide. The following tables summarize key quantitative data to inform the optimization of your synthesis protocols.

Fmoc Deprotection Kinetics

The rate of Fmoc removal is dependent on the base used, its concentration, and the solvent. While 20% piperidine in DMF is the standard, other reagents are available.

| Deprotection Reagent | Concentration | Solvent | Half-life (t₁/₂) | Notes |

| Piperidine | 20% (v/v) | DMF | ~6 seconds for Fmoc-Val | The most commonly used reagent. |

| Piperidine | 10% (v/v) | DMF | 20-45 seconds | Reduced concentration can sometimes mitigate side reactions.[4] |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to piperidine | A common alternative to piperidine.[5] |

| Piperazine/DBU | 5% (w/v) / 2% (v/v) | NMP | < 1 minute | A faster and potentially safer alternative to piperidine.[4] |

| DBU | 2% (v/v) | DMF | Rapid | Requires a scavenger as DBU does not trap dibenzofulvene.[4] |

Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the extent of racemization, particularly for sterically hindered amino acids.

| Coupling Reagent | Activating Species | Relative Speed | Racemization Potential | Notes |

| Carbodiimides | ||||

| DIC/HOBt | HOBt active ester | Moderate | Low | DIC is preferred over DCC in SPPS due to the solubility of its urea (B33335) byproduct.[6] |

| DIC/HOAt | HOAt active ester | Fast | Very Low | HOAt is a more effective racemization suppressor than HOBt.[7] |

| Onium Salts | ||||

| HBTU/TBTU | HOBt active ester | Fast | Low | Can cause guanylation of the N-terminus if used in excess.[6] |

| HATU | HOAt active ester | Very Fast | Very Low | Generally considered one of the most efficient coupling reagents.[6] |

| HCTU | 6-Cl-HOBt active ester | Very Fast | Low | A cost-effective alternative to HATU with comparable efficiency.[6] |

| COMU | OxymaPure active ester | Very Fast | Very Low | Oxyma-based reagents are non-explosive alternatives to HOBt/HOAt-based reagents.[8] |

Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is crucial for the success of Fmoc-SPPS. They must be stable to the basic conditions of Fmoc deprotection and efficiently removed during the final acidic cleavage.

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Notes |

| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | High % TFA | Standard choice for Arginine.[3] |

| Asp, Glu | OtBu (tert-butyl ester) | High % TFA | Standard choice. |

| Asn, Gln | Trt (Trityl) | High % TFA | Helps to prevent dehydration and nitrile formation.[3] |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) | High % TFA (Trt); Iodine or Hg(II) (Acm) | Trt is standard. Acm is used for selective disulfide bond formation. |

| His | Trt (Trityl) | High % TFA | Standard choice. |

| Lys, Orn | Boc (tert-butyloxycarbonyl) | High % TFA | Standard choice. |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | High % TFA | Standard choice. |

| Trp | Boc (tert-butyloxycarbonyl) | High % TFA | Protects the indole (B1671886) ring from modification during cleavage. |

Cleavage Cocktails

The final step of SPPS involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to trap the reactive carbocations generated from the protecting groups.

| Reagent Name | Composition (v/v) | Target Residues | Cleavage Time |

| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues | 1.5 - 3 hours |

| Reagent K | TFA/Phenol (B47542)/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr | 1.5 - 3 hours |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Trityl-protected residues | 1 - 2 hours |

| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (w/w) | Met-containing peptides | 3 - 10 hours |

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[9]

-

Weighing : Weigh the desired amount of resin (typically on a 0.1 to 0.25 mmol scale for manual synthesis) into a suitable reaction vessel (e.g., a fritted syringe or a dedicated peptide synthesis vessel).

-

Swelling : Add N,N-dimethylformamide (DMF) to the resin to cover it completely. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[7] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

First Amino Acid Loading (for Wang Resin)

-

Preparation of Amino Acid Solution : In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Activation : Add a coupling reagent such as HBTU (3-5 equivalents) and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. Allow the activation to proceed for 1-2 minutes. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) is often added to facilitate esterification to the hydroxyl group of the Wang resin.

-

Coupling : Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended) : To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (B1165640) and DIPEA in DMF. Agitate for 30 minutes, then wash thoroughly with DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for an initial 3 minutes, drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

Preparation of Amino Acid Solution : In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Activation : Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

-

Monitoring (Optional) : The completion of the coupling reaction can be checked using a qualitative ninhydrin (B49086) (Kaiser) test.[10] A small sample of the resin beads is taken; a blue color indicates the presence of unreacted free amines, signifying an incomplete reaction.

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing : After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 4.3. Following deprotection, wash the resin with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction : Add the appropriate cleavage cocktail (see Table 4) to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5-3 hours.

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation : Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Kaiser Test Protocol

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 80 g of phenol in 20 mL of ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Take a small sample of resin beads (a few beads are sufficient) in a small glass test tube.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Blue beads and/or blue solution: Incomplete coupling (free primary amines present).

-

Yellow/colorless beads and solution: Complete coupling (no free primary amines).

-

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully selecting reagents and optimizing reaction conditions based on the quantitative data provided, scientists can enhance the efficiency and success rate of their peptide synthesis endeavors.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

-

Synthesis of the Key Linker Intermediate: Preparation of tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate.

-

Coupling with Fmoc-Glycine: Amide bond formation to yield the protected final product.

-

Final Deprotection: Hydrolysis of the tert-butyl ester to afford the target molecule.

I. Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. It involves the initial preparation of a key secondary amine intermediate containing the cyclopropane (B1198618) moiety, followed by coupling with Fmoc-glycine and subsequent deprotection.

Caption: Proposed Synthetic Workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of the Key Linker Intermediate

1.1: Synthesis of tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate (Intermediate F)

This stage involves a reductive amination reaction between cyclopropylmethanol and tert-butyl 2-((cyclopropylmethyl)amino)acetate.

-

Materials:

-

tert-Butyl 2-((cyclopropylmethyl)amino)acetate (Intermediate D)

-

Cyclopropylmethanol (Intermediate E)

-

Paraformaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of tert-butyl 2-((cyclopropylmethyl)amino)acetate (1.0 eq) and cyclopropylmethanol (1.2 eq) in dichloromethane (DCM), add paraformaldehyde (1.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate.

-

Stage 2: Coupling with Fmoc-Glycine

2.1: Synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu (Intermediate H)

This step involves the formation of an amide bond between the secondary amine of the linker and the carboxylic acid of Fmoc-glycine using a standard peptide coupling reagent.

-

Materials:

-

tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate (Intermediate F)

-

Fmoc-Gly-OH (Intermediate G)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

1M HCl (aq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Fmoc-Gly-OH (1.0 eq) and HATU (1.1 eq) in DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl 2-((cyclopropylmethoxy)methylamino)acetate (1.05 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the protected product.

-

Stage 3: Final Deprotection

3.1: Synthesis of this compound (Final Product I)

The final step is the removal of the tert-butyl protecting group under acidic conditions to yield the desired carboxylic acid.

-

Materials:

-

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu (Intermediate H)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

-

Procedure:

-

Dissolve the protected product (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v). A small amount of TIS (e.g., 2-5%) can be added to scavenge any cationic species.

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).

-

The crude product can be purified by recrystallization or preparative HPLC to obtain the final product, this compound.

-

III. Data Presentation

The following tables summarize the expected materials and key parameters for the synthesis. Note that yields are estimates and will vary based on experimental conditions.

Table 1: Reactants and Reagents

| Step | Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1.1 | tert-Butyl 2-((cyclopropylmethyl)amino)acetate | C10H19NO2 | 185.26 | Starting Material |

| 1.1 | Cyclopropylmethanol | C4H8O | 72.11 | Reactant |

| 1.1 | Paraformaldehyde | (CH2O)n | (30.03)n | Formaldehyde source |

| 1.1 | Sodium triacetoxyborohydride (STAB) | C6H10BNaO6 | 211.94 | Reducing Agent |

| 2.1 | Fmoc-Gly-OH | C17H15NO4 | 297.31 | Starting Material |

| 2.1 | HATU | C10H15F6N6OP | 380.23 | Coupling Reagent |

| 2.1 | DIPEA | C8H19N | 129.24 | Base |

| 3.1 | Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu | C29H36N2O5 | 492.61 | Protected Intermediate |

| 3.1 | Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | Deprotection Reagent |

Table 2: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction Type | Key Reagents | Solvent | Estimated Reaction Time | Expected Yield (%) | Product |

| 1.1 | Reductive Amination | STAB, Paraformaldehyde | DCM | 12-18 hours | 60-75 | tert-Butyl 2-((cyclopropylmethoxy)methylamino)acetate |

| 2.1 | Amide Coupling | HATU, DIPEA | DMF | 4-6 hours | 70-85 | Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOtBu |

| 3.1 | Acidic Hydrolysis | TFA | DCM | 2-4 hours | >90 | This compound |

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the chemical transformations, highlighting the key functional group changes at each stage of the synthesis.

An In-depth Technical Guide on Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a key intermediate molecule utilized in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). ADCs are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker component is critical to the success of an ADC, as it must remain stable in systemic circulation and then effectively release the cytotoxic payload at the target tumor site. This technical guide provides a comprehensive overview of the available information on this compound, its constituent parts, and its role in the broader context of ADC technology.